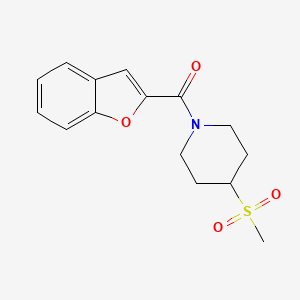

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-21(18,19)12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)20-14/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPXADUPHPCZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Features

The compound belongs to the methanone class, featuring a ketone bridge connecting a benzofuran ring and a substituted piperidine. Key differentiating features include:

- Benzofuran vs. Other Heterocycles: Compared to indole- or triazole-containing analogs (e.g., (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone, CAS 63925-79-1), the benzofuran ring may alter aromatic stacking interactions or bioavailability .

Physicochemical Properties

A comparison of key properties is outlined below:

Notes:

- Molecular weight influences bioavailability; the target compound’s lower molecular weight (327 g/mol) may favor better absorption than bulkier analogs .

Critical Analysis of Key Differences

- Synthetic Complexity : Introducing sulfonyl groups may require additional steps (e.g., oxidation of thioethers) compared to straightforward benzoylation or alkylation reactions in .

- Biological Selectivity : The benzofuran moiety’s planar structure may favor interactions with aromatic residues in enzyme active sites, while the piperidine’s sulfonyl group could engage in hydrogen bonding or ionic interactions .

Biological Activity

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a notable compound within the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological pathways, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their potential therapeutic applications due to their ability to interact with various biological targets. These compounds exhibit a range of activities, including:

- Antitumor

- Antibacterial

- Antiviral

- Antioxidative

The compound , this compound, specifically has shown promise in these areas due to its structural features that allow for significant biochemical interactions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Cell Signaling Interference : It can interfere with cellular signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound has been shown to influence gene expression related to stress responses and apoptosis .

Antitumor Activity

Research indicates that Benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran compounds can induce apoptosis in cancer cell lines such as K562 and MOLT-4. The mechanism involves activation of caspases, which are crucial for the apoptotic process .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 | Apoptosis induction |

| Compound 33 | A2780 (Ovarian) | 11 | Apoptosis induction |

| This compound | K562 (Leukemia) | TBD | TBD |

Antibacterial Activity

Benzofuran derivatives have also demonstrated antibacterial properties against various strains of bacteria. For example, compounds derived from benzofuran have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacteria Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli ATCC 25922 | <10 | High |

| Compound B | S. aureus ATCC 6538 | <10 | High |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

Several studies have systematically evaluated the biological activities of benzofuran derivatives:

- Study on Antimycobacterial Activity : A series of benzofuran compounds were tested against Mycobacterium tuberculosis, revealing significant antimycobacterial activity with low toxicity towards mammalian cells .

- Antiviral Properties : Some benzofuran derivatives have been identified as having antiviral properties, particularly against HIV and other viral pathogens, highlighting their potential as therapeutic agents in infectious diseases .

- Anti-inflammatory Effects : Research has also indicated that certain benzofurans possess anti-inflammatory properties, contributing to their overall therapeutic profile .

Q & A

Q. How can researchers design a synthetic route for Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone?

The synthesis of benzoylpiperidine derivatives typically involves coupling reactions between activated carboxylic acids and piperidine intermediates. For example, benzofuran-2-carboxylic acid derivatives can be coupled with 4-(methylsulfonyl)piperidine via amide or ketone bond formation using coupling agents like HATU or DCC. Evidence from similar compounds (e.g., (4-benzylbenzoyl)piperidin-1-yl derivatives) suggests using stepwise functionalization of the piperidine ring, followed by sulfonylation and benzofuran incorporation . Key steps include:

- Sulfonylation : Introduce the methylsulfonyl group to piperidine using methanesulfonyl chloride under basic conditions.

- Coupling : Employ carbodiimide-mediated coupling between benzofuran-2-carboxylic acid and the sulfonylated piperidine.

- Purification : Use column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization for isolation .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Structural confirmation relies on 1H/13C-NMR , HPLC , and elemental analysis :

- NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for benzofuran), piperidine methylsulfonyl protons (δ 2.8–3.5 ppm), and ketone carbonyl carbons (δ ~200 ppm) .

- HPLC : Retention time consistency (e.g., 11–13 minutes with 95–99% peak area at 254 nm) confirms purity .

- Elemental analysis : Discrepancies <0.4% for C/H/N between theoretical and experimental values validate synthesis accuracy .

Q. How can chemical purity be assessed, and what deviations are acceptable?

Purity is assessed via HPLC (>95% peak area) and elemental analysis (C/H/N deviations ≤0.4%). For example, (4-cyclopropylbenzoyl)piperidin-1-yl derivatives showed 99% HPLC purity and elemental analysis within 0.3% of theoretical values . Acceptable deviations depend on application:

- Pharmacological assays : ≥98% purity.

- Mechanistic studies : ≥95% purity with trace impurities characterized by LC-MS .

Advanced Research Questions

Q. How can low synthetic yields be optimized for this compound?

Low yields (e.g., 8–12% in triazole-containing analogs ) may arise from steric hindrance or unstable intermediates. Optimization strategies include:

- Reaction conditions : Increase temperature (e.g., 80°C for coupling) or use microwave-assisted synthesis.

- Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve benzofuran-piperidine linkage .

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent side reactions .

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

Discrepancies >0.5% suggest impurities or hydration. For example, a compound with theoretical C=71.67% but experimental C=72.04% may retain solvent. Mitigation steps:

Q. What methodologies are recommended for evaluating biological activity and mechanism of action?

- Enzyme assays : Test inhibition of α-amylase or proteases, using non-competitive inhibition models (e.g., IC50 determination) .

- Molecular docking : Simulate binding to target proteins (e.g., α-amylase) using software like AutoDock Vina. For example, similar benzofuran derivatives showed binding energies <−8 kcal/mol .

- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How can computational methods predict the pharmacological properties of this compound?

- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, sulfonamide groups may enhance solubility but reduce bioavailability.

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues (e.g., hydrogen bonds with catalytic serine in enzymes) .

Q. What crystallographic techniques validate the 3D structure of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, piperidine ring puckering). For benzofuran analogs, space groups like P21/c and R-factors <0.05 ensure accuracy .

- Powder XRD : Confirm crystallinity and polymorph absence, critical for reproducibility in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.